2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-11-6-12-23(30-2)24(22)25(28)26-17-21(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,21H,13-17H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROOLYJVUMFSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dimethoxybenzoic Acid
The 2,6-dimethoxybenzoyl moiety is a critical precursor. A patented method outlines its preparation via carbon dioxide insertion into sodium phenide intermediates:
- Sodium Sand Preparation : Sodium metal (99.5%) is melted in toluene under nitrogen to form sodium sand.
- Phenide Formation : Sodium sand reacts with chlorobenzene and 1,3-dimethoxybenzene in toluene with propyl carbinol as a catalyst at 22–25°C, yielding 2,6-dimethoxyphenyl sodium.
- Carboxylation : The phenide intermediate reacts with carbon dioxide below 0°C to form 2,6-dimethoxybenzoate sodium.
- Acidification : Sulfuric acid treatment yields crude 2,6-dimethoxybenzoic acid, which is crystallized using a methanol/water system (65–75°C, 0.5 hr) for 70% yield.
Key Data :
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Phenide formation | Sodium sand, chlorobenzene, 1,3-dimethoxybenzene | 22–25°C, 1.5 hr | 70% |
| Crystallization | Methanol/water | 65–75°C, 0.5 hr | 99% purity |
Synthesis of 2-Morpholino-2-(Naphthalen-1-yl)ethylamine
This amine intermediate is synthesized via a Betti reaction:
- Multicomponent Condensation : Naphthalen-1-ol, morpholine, and an aldehyde (e.g., naphthalen-1-yl aldehyde) react under solvent-free conditions at 120°C for 10 hours.
- Reduction : The resulting imine is hydrogenated using 10% Pd/C in ethyl acetate at 35–40°C under $$ \text{H}_2 $$ atmosphere, followed by salt formation with p-toluenesulfonic acid (PTSA).
- Purification : Recrystallization from ethyl acetate yields the PTSA salt, which is basified to free the amine.
Reaction Scheme :
$$
\text{Naphthalen-1-ol} + \text{Morpholine} + \text{Aldehyde} \xrightarrow{\text{120°C}} \text{Imine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine}
$$
Optimization :
Amide Bond Formation
The final step couples 2,6-dimethoxybenzoic acid with the amine intermediate:
- Acid Chloride Preparation : 2,6-Dimethoxybenzoic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$) in dichloromethane (DCM) at 0°C, followed by reflux to form the acyl chloride.
- Coupling Reaction : The acyl chloride reacts with 2-morpholino-2-(naphthalen-1-yl)ethylamine in DCM or THF, using $$ \text{N,N} $$-diisopropylethylamine (DIPEA) as a base.
- Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water.
Data Table :
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| $$ \text{SOCl}_2 $$ | DCM | DIPEA | 0°C → RT | 75–80% |
| $$ \text{ClCO}_2\text{COCl} $$ | THF | Triethylamine | -10°C → RT | 70–75% |
Alternative Pathways and Modifications
Solid-Phase Synthesis
A morpholino acetal intermediate (6-hydroxymethyl-morpholine acetal) can be condensed with nucleobases under Lewis acid catalysis (e.g., $$ \text{BF}3\cdot\text{OEt}2 $$) to form morpholino derivatives. This method is advantageous for scalability but requires stringent anhydrous conditions.
Reductive Amination
An alternative route involves reductive amination of 2,6-dimethoxybenzaldehyde with morpholine and naphthalen-1-yl ethylamine using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. However, this method yields lower regioselectivity (50–60%) compared to stepwise coupling.
Challenges and Optimization
Purification Issues
Stereochemical Control
The Betti reaction produces racemic amines. Chiral resolution using (S)- or (R)-α-methylbenzylamine via diastereomeric salt formation (e.g., with PTSA) enables enantiopure amine synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2,6-dicarboxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.
Reduction: Formation of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the naphthyl group can facilitate interactions with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide and related benzamide derivatives:
Key Observations:
Substituent Diversity and Pharmacological Activity The morpholinoethyl-naphthalene group in the target compound distinguishes it from analogs like 33c (), which features a trifluoroethyl group and a bromobenzimidazole. The trifluoroethyl group in 33c may enhance metabolic stability, while the morpholino group in the target compound could improve solubility . Compared to the SARS-CoV-2 inhibitor candidate (), which replaces the benzamide core with a piperidine carboxamide, the target compound’s benzamide scaffold may offer distinct binding interactions with viral or kinase targets.
Natural Product Analogs
- The N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide from P. guineense () shares a benzothiazole substituent instead of a naphthalene group. This substitution likely increases molecular weight (~381 vs. ~463.5) and alters lipophilicity, impacting bioavailability.
Synthetic Utility The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of benzamides as directing groups in catalysis. In contrast, the target compound’s morpholino and naphthalene groups may prioritize target engagement over catalytic utility.
Heterocyclic Derivatives
- lists benzamide derivatives with thiazolyl, isoxazolyl, and thienyl substituents, which are optimized for anticancer or antiviral activity. The target compound’s naphthalene group may provide unique π-π stacking interactions in binding pockets compared to smaller heterocycles.
Biological Activity
2,6-Dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, including methoxy groups, a morpholino group, and a naphthyl moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
Structural Overview
The compound's structure can be represented as follows:
It features:
- Methoxy groups at positions 2 and 6 on the benzamide core.
- Morpholino group that enhances solubility and bioavailability.
- Naphthyl group that facilitates interactions with hydrophobic regions in target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The morpholino group enhances solubility, allowing for better cellular uptake. The naphthyl moiety enhances binding affinity to protein targets, which may include enzymes or receptors involved in cancer progression or microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-15 (Colon Carcinoma) | < 10 | |
| A-431 (Skin Carcinoma) | < 15 | |
| Jurkat (T-cell Lymphoma) | < 12 |
The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation through interaction with Bcl-2 family proteins, which are crucial for regulating apoptosis.
Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of the compound on HCT-15 cells, revealing a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding .
- Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited comparable activity to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Comparative Analysis
When compared to structurally similar compounds, such as 2,6-dimethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide, the morpholino substitution appears to enhance both solubility and biological activity significantly:
| Compound | Activity Type | Notable Features |
|---|---|---|
| This compound | Anticancer/Antimicrobial | Morpholino enhances solubility |
| 2,6-Dimethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide | Anticancer | Piperidino group less effective than morpholino |
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology :
Core Intermediate Preparation : Begin with synthesizing the naphthalene-ethyl-morpholino intermediate via nucleophilic substitution or reductive amination. Morpholine is reacted with 2-(naphthalen-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 2,6-dimethoxybenzoic acid to the intermediate. Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (0–25°C) to suppress side reactions .
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.1 ppm) and stereochemistry .
- HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]⁺ ~479 g/mol) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation (e.g., ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Poor in vivo efficacy may correlate with rapid glucuronidation of the morpholino group .
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Adjust dosing regimens or modify the morpholino moiety to enhance stability .
- Target Engagement Studies : Employ SPR or CETSA to confirm target binding in cellular lysates, ensuring observed in vitro activity translates to in vivo systems .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinase enzymes). The naphthalene group often occupies hydrophobic pockets, while the morpholino moiety engages in H-bonding .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity. Methoxy groups at C2/C6 enhance electron-donating capacity, improving binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Dihedral angles between benzamide and naphthalene rings (e.g., 120–150°) influence membrane permeability .
Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be experimentally validated?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated intermediates (e.g., DMF-d₇) to identify rate-determining steps .
- In Situ FTIR Monitoring : Track carbonyl (C=O) stretching frequencies (1680–1720 cm⁻¹) during carbodiimide activation to optimize coupling efficiency .
- Isolation of Intermediates : Trap and characterize acylurea byproducts via LC-MS to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
